molecular formula C11H22N2O B11795186 (R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol

(R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol

Cat. No.: B11795186
M. Wt: 198.31 g/mol
InChI Key: OLHCOWIAUDXLKN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol is a chiral compound with a complex structure that includes a piperidine ring, an ethanol group, and a cyclopropylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a piperidine derivative with cyclopropylmethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperidine ring and the cyclopropylmethylamine moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol: The enantiomer of the compound, which may have different biological activities.

    N-(Cyclopropylmethyl)piperidine: A related compound with a similar structure but lacking the ethanol group.

    2-(Piperidin-1-yl)ethanol: A simpler analog without the cyclopropylmethylamine moiety.

Uniqueness

®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol is unique due to its chiral nature and the presence of multiple functional groups that allow for diverse chemical reactions and interactions. Its specific structure enables it to interact with a wide range of molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-[(3R)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanol

InChI

InChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(9-13)12-8-10-3-4-10/h10-12,14H,1-9H2/t11-/m1/s1

InChI Key

OLHCOWIAUDXLKN-LLVKDONJSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CCO)NCC2CC2

Canonical SMILES

C1CC(CN(C1)CCO)NCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.